Methylergonovine maleate

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La méthylergométrine est synthétisée à partir de l'ergométrine, un alcaloïde de l'ergot. La synthèse implique l'ajout d'un groupe méthyle à l'atome d'azote de la molécule d'ergométrine. Ce processus nécessite généralement l'utilisation d'agents méthylants tels que l'iodure de méthyle ou le sulfate de diméthyle en conditions basiques .

Méthodes de Production Industrielle : La production industrielle de la méthylergométrine implique la dérivation semi-synthétique à partir d'alcaloïdes de l'ergot naturel. Le processus comprend l'extraction de l'ergométrine du champignon de l'ergot, suivie de la méthylation pour produire de la méthylergométrine. Le processus de production est conçu pour garantir une haute pureté et une stabilité du produit final .

Analyse Des Réactions Chimiques

Types de Réactions : La méthylergométrine subit diverses réactions chimiques, notamment :

Oxydation : La méthylergométrine peut être oxydée pour former les dérivés N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la méthylergométrine en ses formes réduites.

Substitution : La méthylergométrine peut subir des réactions de substitution, en particulier à l'atome d'azote.

Réactifs et Conditions Communs :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Les agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des halogénures d'alkyle ou des halogénures d'acyle en conditions basiques.

Principaux Produits : Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxydes, les formes réduites de la méthylergométrine et divers dérivés substitués .

4. Applications de la Recherche Scientifique

La méthylergométrine a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des alcaloïdes de l'ergot et de leurs dérivés.

Biologie : Investigué pour ses effets sur la contraction des muscles lisses et la libération de neurotransmetteurs.

Médecine : Largement utilisée en obstétrique pour gérer l'hémorragie post-partum et en neurologie pour le traitement des migraines.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production d'agents oxytociques.

5. Mécanisme d'Action

La méthylergométrine agit directement sur les muscles lisses de l'utérus, augmentant le tonus, la fréquence et l'amplitude des contractions rythmiques. Cette action est médiée par la liaison et l'antagonisme du récepteur de la dopamine D1, conduisant à un effet utérotonique tétanique rapide et durable. Ce mécanisme raccourcit le troisième stade du travail et réduit les pertes de sang .

Composés Similaires :

Ergométrine : Structure similaire mais sans groupe méthyle supplémentaire.

Diéthylamide de l'acide lysergique (LSD) : Partage le squelette d'ergoline mais a des effets pharmacologiques différents.

Ergine : Un autre alcaloïde de l'ergot avec des caractéristiques structurelles similaires.

Unicité : La caractéristique unique de la méthylergométrine est son activité utérotonique puissante, ce qui la rend très efficace pour gérer l'hémorragie post-partum. Sa capacité à induire des contractions utérines durables la distingue des autres alcaloïdes de l'ergot .

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action:

Methylergonovine maleate acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This results in a rapid and sustained tetanic uterotonic effect, which is essential for controlling uterine atony and hemorrhage during the postpartum period .

Pharmacokinetics:

- Administration Routes:

- Intravenous (IV): Immediate onset

- Intramuscular (IM): 2-5 minutes

- Oral: 5-10 minutes

- Bioavailability: Approximately 60% after oral administration; increased to 78% with IM injection during delivery.

- Elimination Half-Life: Mean of 3.39 hours (range: 1.5 to 12.7 hours) following IV administration .

Clinical Applications

1. Prevention and Control of Postpartum Hemorrhage:

this compound is indicated for routine management after the delivery of the placenta to prevent uterine atony and control hemorrhage. It is particularly effective during the third stage of labor .

2. Management of Uterine Atony:

In cases where there is inadequate uterine contraction leading to excessive bleeding, this compound is administered to restore normal uterine tone and facilitate recovery .

3. Case Studies:

Several studies have documented the efficacy and safety profile of this compound in clinical settings:

- Study on Acute Coronary Syndrome Risk: A retrospective cohort study involving over 2 million deliveries found that methylergonovine was associated with a slightly increased risk of acute coronary syndrome but overall low incidence rates among those exposed .

- Toxicity in Neonates: A case report highlighted the impact of this compound toxicity on neonates, emphasizing the need for careful monitoring when administered to mothers during delivery .

Safety Profile

While this compound is generally safe when used as directed, it can cause side effects such as hypertension, nausea, vomiting, and potential coronary vasospasm. Caution is advised when used in patients with cardiovascular issues due to its vasoconstrictive properties .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Class | Semi-synthetic ergot alkaloid |

| Indications | Postpartum hemorrhage prevention |

| Onset of Action (IV) | Immediate |

| Onset of Action (IM) | 2-5 minutes |

| Onset of Action (Oral) | 5-10 minutes |

| Bioavailability (Oral) | ~60% |

| Bioavailability (IM) | ~78% |

| Half-Life | Mean: 3.39 hours |

Mécanisme D'action

Methylergometrine acts directly on the smooth muscle of the uterus, increasing the tone, rate, and amplitude of rhythmic contractions. This action is mediated through the binding and antagonism of the dopamine D1 receptor, leading to a rapid and sustained tetanic uterotonic effect. This mechanism shortens the third stage of labor and reduces blood loss .

Comparaison Avec Des Composés Similaires

Ergometrine: Similar in structure but lacks the additional methyl group.

Lysergic acid diethylamide (LSD): Shares the ergoline backbone but has different pharmacological effects.

Ergine: Another ergot alkaloid with similar structural features.

Uniqueness: Methylergometrine’s unique feature is its potent uterotonic activity, making it highly effective in managing postpartum hemorrhage. Its ability to induce sustained uterine contractions distinguishes it from other ergot alkaloids .

Activité Biologique

Methylergonovine maleate, commonly known as Methergine, is a semi-synthetic ergot alkaloid primarily utilized in obstetric practice to manage uterine atony and prevent postpartum hemorrhage. Its biological activity is characterized by its potent uterotonic effects, which are mediated through its action on smooth muscle receptors. This article delves into the compound's pharmacological properties, mechanisms of action, clinical applications, and relevant research findings.

Chemical and Pharmacological Profile

Chemical Structure:

- This compound is chemically classified as [8β(S)]-9,10-Didehydro-N-[1-(hydroxymethyl)propyl]-6-methylergoline-8-carboxamide maleate. It is recognized for its high purity (≥98%) and is available in both injectable and oral formulations .

Mechanism of Action:

- The primary mechanism through which methylergonovine exerts its effects is by acting as an agonist on adrenergic and dopaminergic receptors. Specifically, it binds to the dopamine D1 receptor, enhancing uterine contractions by increasing the tone, rate, and amplitude of rhythmic contractions . This results in a rapid and sustained tetanic effect that effectively shortens the third stage of labor and reduces blood loss during delivery .

Pharmacokinetics

Absorption and Bioavailability:

- Methylergonovine's bioavailability varies significantly with the route of administration:

Half-Life and Clearance:

- The elimination half-life of methylergonovine is approximately 3.39 hours, with hepatic metabolism being the primary route of elimination. The compound does not accumulate with repeated doses .

Clinical Applications

This compound is primarily indicated for:

- Postpartum Hemorrhage: Used to prevent and control bleeding due to uterine atony.

- Induced Abortion: Assists in uterine contractions during medical abortion procedures.

- Uterine Inertia: Addresses complications associated with ineffective uterine contractions during labor .

Adverse Effects and Contraindications

While methylergonovine is generally safe for use in postpartum settings, it can induce vasoconstriction leading to elevated blood pressure and potential adverse cardiovascular effects. Caution is advised when used alongside other vasoconstrictors or in patients with pre-existing hypertension . Reported side effects include abdominal pain, numbness, tingling in extremities, respiratory depression, and convulsions in cases of overdose .

Case Studies and Research Findings

-

Postpartum Hemorrhage Management:

A retrospective cohort study involving over 2 million women indicated that methylergonovine administration was associated with a relative risk increase for acute coronary syndrome (ACS). However, the absolute risk remained low, suggesting a need for careful monitoring in susceptible populations . -

Migraine Prophylaxis:

Methylergonovine has been explored as a treatment for migraine prophylaxis due to its vasoconstrictive properties. An uncontrolled pilot study showed a significant reduction in headache frequency among cluster headache patients following treatment initiation . -

Uterine Contraction Studies:

Pharmacokinetic studies demonstrated that methylergonovine significantly enhances uterine contractions compared to placebo, supporting its efficacy in clinical settings where rapid uterine tone restoration is critical .

Summary Table of Key Data

| Parameter | Value |

|---|---|

| Chemical Name | This compound |

| Mechanism of Action | Dopamine D1 receptor agonist |

| Bioavailability (IM) | ~78% |

| Bioavailability (Oral) | ~60% |

| Elimination Half-Life | ~3.39 hours |

| Common Indications | Postpartum hemorrhage |

| Notable Side Effects | Hypertension, abdominal pain |

Propriétés

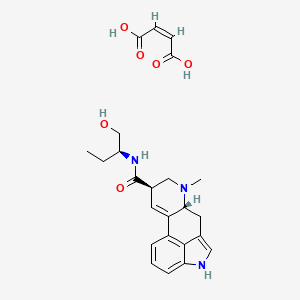

IUPAC Name |

(6aR,9R)-N-[(2S)-1-hydroxybutan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O2/c1-3-14(11-24)22-20(25)13-7-16-15-5-4-6-17-19(15)12(9-21-17)8-18(16)23(2)10-13/h4-7,9,13-14,18,21,24H,3,8,10-11H2,1-2H3,(H,22,25)/t13-,14+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNBRKDKAWYKMIV-QWQRMKEZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904978 | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in ethanol, acetone, Freely soluble in alcohol, acetone, Sparingly soluble in water, Insoluble in water, 2.04e-01 g/L | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Methylergometrine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions through binding and the resultant antagonism of the dopamine D1 receptor. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Methylergonovine acts directly on the smooth muscle of the uterus and increases the tone, rate, and amplitude of rhythmic contractions. Thus, it induces a rapid and sustained tetanic uterotonic effect which shortens the third stage of labor and reduces blood loss., Ergonovine maleate and methylergonovine maleate are pharmacologically similar. Both drugs directly stimulate contractions of uterine and vascular smooth muscle. Following administration of usual therapeutic doses of ergonovine or methylergonovine, intense contractions of the uterus are produced and are usually followed by periods of relaxation. Larger doses of the drugs, however, produce sustained, forceful contractions followed by only short or no periods of relaxation. The drugs increase the amplitude and frequency of uterine contractions and uterine tone which in turn impede uterine blood flow. Ergonovine and methylergonovine also increase contractions of the cervix., Ergonovine and methylergonovine produce vasoconstriction, mainly of capacitance vessels; increased central venous pressure, elevated blood pressure, and, rarely, peripheral ischemia and gangrene may result. Methylergonovine reportedly may interfere with prolactin secretion, but this effect has not been definitely established., Ergot alkaloids are antagonists of actions of 5-hydroxytryptamine and of certain metabolic actions of catecholamines. /Ergot alkaloids/ | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from methanol, acetone, Shiny crystals from benzene | |

CAS No. |

113-42-8 | |

| Record name | Methylergometrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-42-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methylergometrine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113428 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methylergonovine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylergometrine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.661 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLERGONOVINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W53L6FE61V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

172 °C with some decomposition, 172 °C | |

| Record name | Methylergometrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00353 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | METHYLERGONOVINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3364 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methylergonovine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.